Ethyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate, also known as EA-3167, is a chemical compound that has recently gained attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of cyclobutane-based compounds and has a unique chemical structure that makes it an attractive candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of Ethyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate is not fully understood. However, it is believed to exert its effects by interacting with specific receptors and enzymes in the body. For example, it has been shown to bind to the mu-opioid receptor, which is involved in pain modulation.
Biochemical and Physiological Effects:
Ethyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate has been shown to have several biochemical and physiological effects. It can reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, and can also inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Ethyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate in lab experiments is its unique chemical structure, which allows for the development of novel drugs with improved efficacy and safety profiles. However, one of the limitations is the complex synthesis process, which can be time-consuming and expensive.
Direcciones Futuras
There are several future directions for research on Ethyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate. One area of interest is its potential use as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Animal studies have shown that Ethyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate can improve cognitive function and reduce neuroinflammation.
Another area of research is its use as an anti-cancer agent. Studies have demonstrated that Ethyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate can inhibit the growth of certain cancer cells by inducing apoptosis and inhibiting angiogenesis.
Conclusion:
Ethyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate is a promising compound with potential therapeutic applications in various diseases. Its unique chemical structure and mechanism of action make it an attractive candidate for drug development. Further research is needed to fully understand its effects and to develop novel drugs based on its structure.
Métodos De Síntesis
The synthesis of Ethyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate involves a multi-step process that requires the use of several reagents and catalysts. The first step involves the reaction of ethyl 3,3-difluorocyclobutanecarboxylate with sodium azide to form the corresponding azide intermediate. This intermediate is then reduced using lithium aluminum hydride to give the amine product, which is further reacted with formaldehyde to obtain Ethyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate.
Aplicaciones Científicas De Investigación
Ethyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate has been studied extensively for its potential therapeutic applications in various diseases. One of the primary areas of research is its use as an anti-inflammatory agent. Studies have shown that Ethyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate can inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
Another area of research is its potential use as an analgesic. Animal studies have demonstrated that Ethyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate can alleviate pain by modulating the activity of certain receptors in the brain and spinal cord.
Propiedades
IUPAC Name |
ethyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO2/c1-2-13-6(12)7(5-11)3-8(9,10)4-7/h2-5,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHJYFSQMNCRCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(C1)(F)F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.